5-amino-1-(3-fluorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(3-fluorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3-fluorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Benzyl Groups: The benzyl groups can be introduced through nucleophilic substitution reactions.
Amidation: The carboxamide group is formed through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl positions.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for the development of new materials and catalysts.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific structure of 5-amino-1-(3-fluorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide may make it a candidate for such studies.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Triazole derivatives are known for their antifungal, antibacterial, and antiviral properties.
Industry
In industry, compounds like this one can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-1-(3-fluorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and may have similar biological activities.
Benzyl-Substituted Triazoles: Compounds with benzyl groups attached to the triazole ring, which may have similar chemical properties.
Uniqueness
The uniqueness of 5-amino-1-(3-fluorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorobenzyl and methoxybenzyl groups may confer unique properties compared to other triazole derivatives.
Properties
IUPAC Name |
5-amino-1-[(3-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c1-26-15-7-3-4-12(9-15)10-21-18(25)16-17(20)24(23-22-16)11-13-5-2-6-14(19)8-13/h2-9H,10-11,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFIPQMAVBPTLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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